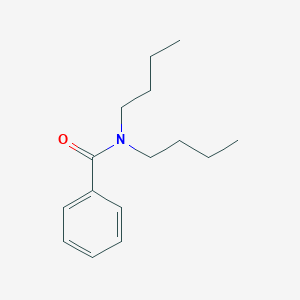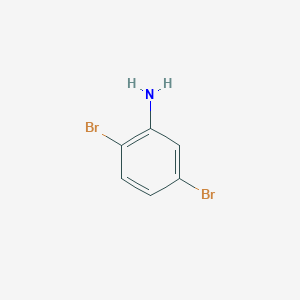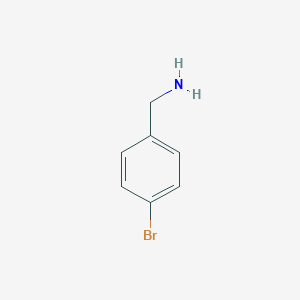
N,N-Dibutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutylbenzamide, also known as DBBA, is a chemical compound that belongs to the family of amides. It is commonly used as a reagent in organic synthesis and as an insect repellent. DBBA has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-Dibutylbenzamide as an insect repellent is not fully understood. However, it is believed to act by disrupting the olfactory system of insects, thereby preventing them from detecting the host. N,N-Dibutylbenzamide has also been shown to inhibit the corrosion of metal surfaces by forming a protective layer on the surface.
Effets Biochimiques Et Physiologiques
N,N-Dibutylbenzamide has been shown to have low toxicity and is considered safe for use in insect repellent products. However, its effects on human health are not fully understood. N,N-Dibutylbenzamide has been reported to cause skin irritation in some individuals. In addition, N,N-Dibutylbenzamide has been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dibutylbenzamide is a versatile reagent that can be used in various organic synthesis reactions. It is relatively easy to synthesize and has a high yield. However, N,N-Dibutylbenzamide is not compatible with all reaction conditions and may require optimization for certain reactions. In addition, N,N-Dibutylbenzamide may not be suitable for reactions that require high temperatures or strong acids or bases.
Orientations Futures
There are several potential future directions for research on N,N-Dibutylbenzamide. One area of interest is the development of new insect repellent products that incorporate N,N-Dibutylbenzamide. Another area of interest is the investigation of the antimicrobial properties of N,N-Dibutylbenzamide and its potential use in medical applications. In addition, further research is needed to fully understand the mechanism of action of N,N-Dibutylbenzamide as an insect repellent and its effects on human health.
Conclusion:
In conclusion, N,N-Dibutylbenzamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its insect repellent properties, use as a corrosion inhibitor, and potential use as a reagent in organic synthesis. N,N-Dibutylbenzamide has low toxicity and is considered safe for use in insect repellent products. However, further research is needed to fully understand its effects on human health and its mechanism of action as an insect repellent.
Méthodes De Synthèse
N,N-Dibutylbenzamide can be synthesized through the reaction of benzoyl chloride and butylamine in the presence of a base such as sodium hydroxide. The resulting product is purified through distillation or recrystallization. The yield of N,N-Dibutylbenzamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
N,N-Dibutylbenzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit insect repellent properties and is used in the formulation of insect repellent products. N,N-Dibutylbenzamide has also been studied for its potential use as a corrosion inhibitor in metal surfaces. In addition, N,N-Dibutylbenzamide has been investigated for its potential use as a reagent in organic synthesis.
Propriétés
Numéro CAS |
25033-65-2 |
|---|---|
Nom du produit |
N,N-Dibutylbenzamide |
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N,N-dibutylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-12-16(13-6-4-2)15(17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
Clé InChI |
RYGJQVQEGCQNHM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
Autres numéros CAS |
25033-65-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)



